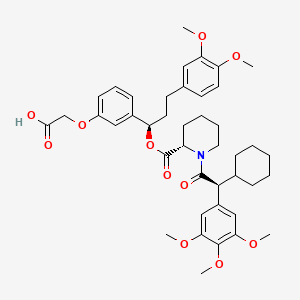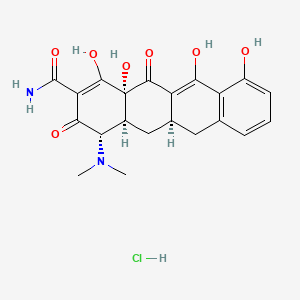
SCH-202676 hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCH-202676 hydrobromide is a novel thiadiazole compound . It has been identified as an inhibitor of both agonist and antagonist binding to a number of G protein-coupled receptors (GPCRs) . GPCRs play a central role in the recognition and signal transduction of hormones and neurotransmitters .
Molecular Structure Analysis
The molecular formula of SCH-202676 hydrobromide is C15H14BrN3S . Its molecular weight is 348.27 (anhydrous) . It is supplied as a yellow solid .Chemical Reactions Analysis
SCH-202676 hydrobromide is a sulphydryl-reactive compound . It inhibits a variety of GPCRs including adenosine, opioid, muscarinic, adrenergic and dopaminergic receptors .Physical And Chemical Properties Analysis
SCH-202676 hydrobromide is a yellow solid . Its melting point is between 240.0-240.8 °C . It is soluble in DMSO (40 mg/ml) but insoluble in water .Aplicaciones Científicas De Investigación
G Protein-Coupled Receptor Studies
SCH-202676 hydrobromide is used in studies involving G protein-coupled receptors (GPCRs) . It has been shown to modulate radioligand binding to various GPCRs . This modulation is G-protein independent and is both selective and reversible .
Opioid Receptor Research
This compound inhibits the binding of both agonists and antagonists to human μ-, δ-, and κ-opioid receptors . This makes it useful in studying the function and regulation of these receptors.
Adrenergic Receptor Research
SCH-202676 hydrobromide also inhibits α- and β-adrenergic receptors . These receptors are critical in the sympathetic nervous system, so this compound can be used to study their role in various physiological processes.
Muscarinic Receptor Research
The compound inhibits muscarinic M1 and M2 receptors . These receptors are part of the parasympathetic nervous system, and this compound can help in studying their function and regulation.
Dopaminergic Receptor Research
SCH-202676 hydrobromide inhibits dopaminergic D1 and D2 receptors . These receptors play a key role in the reward system of the brain, and this compound can be used to study their function and dysregulation in conditions like addiction and Parkinson’s disease.
Mechanism of Inhibition
Some reports indicate that the mechanism of inhibition by SCH-202676 hydrobromide involves thiol modification rather than allosteric modulation . This provides a unique perspective on the regulation of GPCRs and can be a focus of further research.
Allosteric Modulation of GPCRs
SCH-202676 hydrobromide acts as an allosteric agonist and antagonist of GPCRs . This dual role makes it a valuable tool in studying the complex regulation of these receptors.
Safety And Hazards
Propiedades
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 |
Source


|
| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SCH-202676 hydrobromide | |
CAS RN |
265980-25-4 |
Source


|
| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)



![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)



![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)

